Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]-
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Overview
Description
Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- typically involves a diazo coupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with a phenolic compound. The reaction is usually carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar diazo coupling reactions. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction mixture is continuously stirred to maintain uniformity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize biological samples.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of colored materials and as a pH indicator
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s effects are mediated through its ability to bind to proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-5-phenylazo-: Similar structure but lacks the thienyl group.
Benzoic acid, 2-hydroxy-5-(2-thienylazo)-: Similar structure but lacks the phenyl group.
Benzoic acid, 2-hydroxy-5-(3-thienylazo)-: Similar structure but with a different position of the thienyl group.
Uniqueness
Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- is unique due to the presence of both phenyl and thienyl groups, which contribute to its distinct chemical properties and applications. The combination of these groups enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[(2-hydroxy-5-phenylthiophen-3-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(21)12-8-4-5-9-13(12)18-19-14-10-15(23-17(14)22)11-6-2-1-3-7-11/h1-10,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKPZVQSOCWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)O)N=NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425260 |
Source
|
Record name | Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210411-37-3 |
Source
|
Record name | Benzoic acid, 2-[(2-hydroxy-5-phenyl-3-thienyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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